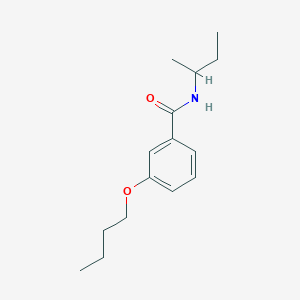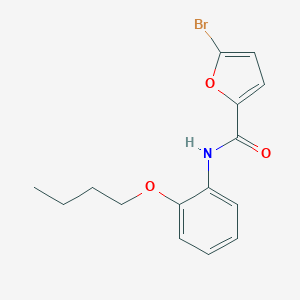![molecular formula C20H23N3O2 B267230 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用機序
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The compound binds to the receptor and blocks the action of serotonin, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide have been studied extensively. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia and depression. Additionally, the compound has been shown to have a neuroprotective effect and can prevent neuronal damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dosage and route of administration for the compound. Another area of interest is its potential as a treatment for schizophrenia and depression. Future studies should focus on the long-term effects of the compound and its potential side effects. Finally, there is a need for research on the mechanism of action of the compound and its downstream signaling pathways. This will provide a better understanding of how the compound works and may lead to the development of more effective drugs targeting the 5-HT6 receptor.
合成法
The synthesis of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, which is then reacted with 3-(tert-butoxycarbonyl)aniline to form the final product.
科学的研究の応用
The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively as a potential therapeutic agent for these disorders. Studies have shown that the compound can improve cognitive function and memory in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia and depression.
特性
製品名 |
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC名 |
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-3-4-9-18(15)19(24)21-17-8-5-7-16(14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
InChIキー |
FSESWGMPYKTWEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)


